Bismuth diethylaminomethanedithioate
Overview
Description
Bismuth diethylaminomethanedithioate is an organobismuth compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of bismuth, a heavy metal, which is coordinated with diethylaminomethanedithioate ligands. Bismuth compounds are generally less toxic compared to other heavy metals, making them attractive for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth diethylaminomethanedithioate can be synthesized through a reaction involving bismuth salts and diethylaminomethanedithioate ligands. One common method involves the reaction of bismuth nitrate with diethylaminomethanedithioate in an aqueous medium under controlled pH conditions. The reaction typically proceeds at room temperature and results in the formation of the desired compound as a precipitate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of bismuth nitrate solution, addition of diethylaminomethanedithioate, and subsequent purification of the product through filtration and recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bismuth diethylaminomethanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The diethylaminomethanedithioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in an aqueous or alcoholic medium.
Substitution: Ligand substitution reactions may involve reagents like halides or other thiol-containing compounds, usually under reflux conditions.
Major Products Formed
Oxidation: Bismuth oxides and other oxidized species.
Reduction: Lower oxidation state bismuth compounds.
Substitution: New organobismuth compounds with different ligands.
Scientific Research Applications
Bismuth diethylaminomethanedithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bismuth diethylaminomethanedithioate involves its interaction with biological molecules and cellular components. Bismuth compounds are known to bind to thiol groups in proteins, disrupting their function. This binding can inhibit enzyme activity and interfere with cellular processes, leading to antimicrobial effects. The compound may also generate reactive oxygen species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth citrate: Used in pharmaceuticals for its antimicrobial properties.
Bismuth oxychloride: Utilized in cosmetics and pigments.
Uniqueness
Bismuth diethylaminomethanedithioate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
bismuth;N,N-diethylcarbamodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Bi/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+3/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYLYPDQDDVUME-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Bi+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BiNS2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-84-2 (Parent) | |
Record name | Bismuth diethylaminomethanedithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34464-51-2 | |
Record name | Bismuth diethylaminomethanedithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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